N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE
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Overview
Description
N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE typically involves multi-step reactions. One common method includes the reaction of β-keto esters with tribromoisocyanuric acid in an aqueous medium, followed by subsequent reaction with thiourea and DABCO . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial and antifungal properties.
Medicine: Its potential therapeutic effects are explored in drug development for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s electrostatic potential plays a significant role in drug-target protein interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like 2,4-disubstituted thiazoles. These compounds share similar biological activities but differ in their specific substituents and resulting properties. N-[4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific structure, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
N-[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S3/c1-12(22)19-13-2-6-15(7-3-13)28(23,24)20-14-4-8-16(9-5-14)29(25,26)21-17-18-10-11-27-17/h2-11,20H,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQWTXOAOSBUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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